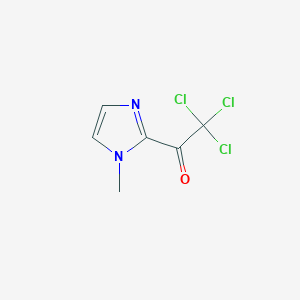

1-Methyl-2-(trichloroacetyl)imidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-1-(1-methylimidazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGUAUPMUUXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 1-Methyl-2-(trichloroacetyl)imidazole

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Methyl-2-(trichloroacetyl)imidazole

Authored by a Senior Application Scientist

Abstract

This compound is a highly reactive crystalline solid that serves as a potent acylating agent and a versatile intermediate in synthetic organic chemistry. Its utility is most pronounced in the synthesis of specialized amide-containing structures, such as oligoamides designed for gene regulation. This guide provides a comprehensive technical overview of its chemical properties, an optimized synthesis protocol, its reactivity profile, and critical safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this valuable synthetic building block.

Core Chemical and Physical Properties

This compound is a solid at room temperature, but its high reactivity necessitates stringent storage conditions to prevent degradation. Key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 30148-23-3 | |

| IUPAC Name | 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone | |

| Molecular Formula | C₆H₅Cl₃N₂O | |

| Molecular Weight | 227.48 g/mol | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, store in freezer, under -20°C | |

| Purity | Typically ≥97-98% |

Synthesis and Mechanistic Insights

The synthesis of this compound is achieved through the acylation of 1-methylimidazole with trichloroacetyl chloride. The choice of base and reaction conditions is critical to achieving high yield and purity, as the product is susceptible to degradation.

Reaction Mechanism

The reaction proceeds via a two-step mechanism:

-

Acylimidazolium Salt Formation: 1-methylimidazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of trichloroacetyl chloride. This forms a highly reactive N-acylimidazolium intermediate.

-

Deprotonation: A hindered, non-nucleophilic base is added to deprotonate the acidic C2 proton of the imidazolium salt, yielding the neutral this compound product.

Optimized Synthesis Protocol

Early procedures utilized triethylamine as the base; however, this often led to purification challenges due to the formation of triethylamine hydrochloride and base-catalyzed hydrolysis of the product.[1] An improved, chromatography-free method substitutes triethylamine with N-methylmorpholine, which is more readily removed during aqueous workup.[1]

Experimental Workflow: Improved Synthesis

Caption: Optimized, chromatography-free synthesis workflow.

Detailed Steps:

-

A stirred solution of trichloroacetyl chloride (11.2 mL, 100 mmol) in acetonitrile (100 mL) is cooled to -5°C and purged with nitrogen for 15 minutes.[1]

-

N-methylimidazole (8 mL, 100 mmol) is added dropwise to the cooled solution.[1]

-

The mixture is stirred for 1.5 hours, after which the temperature is raised to 20°C and stirring is continued for an additional hour.[1]

-

The reaction mixture is then re-cooled to -5°C, and N-methylmorpholine (10.4 mL, 95 mmol) is added dropwise.[1]

-

Stirring is continued for one hour, and the reaction is left to stand at room temperature for 20 hours.[1]

-

The solution is concentrated to half its original volume by evaporation, and chloroform (100 mL) is added.[1]

-

The organic phase is washed with water to completely remove N-methylmorpholine hydrochloride.

-

Upon evaporation of the solvents, diethyl ether is added to the residue to precipitate any minor insoluble solids.[1]

-

After filtering and repeated evaporation, the pure product crystallizes spontaneously.[1]

Expert Insight: The extended reaction time (20 hours) with N-methylmorpholine is crucial for driving the reaction to completion, a significant improvement over brief reaction times with triethylamine that resulted in poor yields.[1] The use of N-methylmorpholine is a key process optimization, as its hydrochloride salt is highly water-soluble, simplifying purification immensely.[1]

Chemical Reactivity and Stability

The chemical behavior of this compound is dominated by the highly electrophilic trichloroacetyl group.

Hydrolytic Instability

The compound is highly sensitive to moisture and is unstable at room temperature, readily undergoing hydrolysis in moist air.[1] This reaction is a haloform-type reaction that yields 1-methylimidazole-2-carboxylic acid and chloroform. The presence of bases like N-methylimidazole or triethylamine dramatically accelerates this decomposition, with complete hydrolysis occurring within hours.[1]

Stability Profile

-

At Room Temperature: Unstable, particularly in the presence of moist air.[1]

-

In Solution: A 1% solution in anhydrous dichloromethane remains stable for up to two months.[1]

-

Long-Term Storage: Stable for over three months when stored under an inert atmosphere at -30°C.[1]

Synthetic Transformations

The primary utility of this reagent lies in its ability to act as a powerful acylating agent. The trichloroacetyl group can be readily converted into other functionalities with high efficiency.[1]

Caption: Major reactivity pathways of the title compound.

-

Amide and Ester Formation: It reacts cleanly with amines and alcohols to form the corresponding amides and esters, respectively. This makes it an excellent N-terminal capping agent.[1]

-

Substrate for Ring Functionalization: The imidazole ring can be further modified. For example, it can undergo nitration at the C4 position, and the resulting nitro group can be reduced to an amine, providing a route to 4-amino-1-methylimidazole derivatives.[1]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool in specialized synthetic applications.

-

Synthesis of Lexitropsins: It serves as a key N-terminal building block for oligoamides, such as lexitropsins. These molecules are designed to bind to the minor groove of DNA and can be used to regulate gene expression, a significant area of research in biotechnology and drug development.[1]

-

Precursor to Functionalized Imidazoles: The imidazole core is a "privileged structure" in medicinal chemistry, appearing in numerous pharmaceuticals.[2][3] This reagent provides an entry point for synthesizing complex 2-substituted and 2,4-disubstituted 1-methylimidazoles, which can be screened for a wide range of biological activities.

Spectroscopic Characterization Profile (Predicted)

| Technique | Expected Features |

| ¹H NMR | - N-CH₃: Singlet around 3.7-3.9 ppm. - Ring Protons (H4, H5): Two doublets in the aromatic region (approx. 7.0-7.5 ppm). |

| ¹³C NMR | - C=O: Signal in the range of 170-180 ppm. - CCl₃: Signal around 90-100 ppm. - Imidazole Carbons: Signals between 120-145 ppm. - N-CH₃: Signal around 35-40 ppm. |

| IR (Infrared) | - C=O Stretch: Strong absorption band around 1700-1730 cm⁻¹. - C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region. |

| MS (Mass Spec) | - Molecular Ion (M⁺): Expected at m/z 226/228/230 due to chlorine isotopes. - Key Fragments: Loss of •CCl₃ (m/z ~117-119) and subsequent fragments related to the 1-methyl-2-carbonyl-imidazole cation. |

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling by trained personnel.

-

Hazards: It is classified as corrosive (GHS05) and causes severe skin burns and eye damage (H314). All contact with skin and eyes must be avoided.

-

Handling:

-

Always handle inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.

-

Work in a dry, inert atmosphere (e.g., using a glovebox or Schlenk line) to prevent hydrolysis.

-

Avoid creating dust.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

-

Keep in a freezer at or below -20°C for long-term stability. The material is known to be stable for over three months at -30°C.[1]

-

Conclusion

This compound is a highly valuable, albeit sensitive, synthetic intermediate. Its utility as a potent acylating agent, particularly in the construction of complex oligoamides, provides significant value to researchers in medicinal chemistry and biotechnology. Understanding its inherent instability and adopting the optimized synthesis and stringent handling protocols outlined in this guide are paramount to its successful and safe application in the laboratory.

References

-

Lown, J. W. (2005). AN IMPROVED SYNTHESIS OF 1-METHYL-2-TRICHLOROACETYLIMIDAZOLE. Organic Preparations and Procedures International, 37(3), 288-291. [Link]

-

Carl ROTH. Safety Data Sheet: 1-Methylimidazole. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 1-methylimidazole. [Link]

-

El-Shehry, M. F., et al. (2014). Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. Scientific Research Publishing. [Link]

-

Kumar, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]

-

Khan, M. A., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S352-S359. [Link]

-

Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

-

Kumar, V., et al. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(10), 2679-2695. [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 795. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Katke, S. P. (2023). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Environmental Science and Industrial Journal, 19(1), 257. [Link]

-

Atanasova-Stamova, S., Georgieva, S., & Georgieva, M. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. Scripta Scientifica Pharmaceutica, 5(2), 7-13. [Link]

Sources

1-Methyl-2-(trichloroacetyl)imidazole mechanism of action

[1]

Executive Summary & Chemical Identity

This compound is a highly reactive heterocyclic reagent designed to transfer the 1-methylimidazole-2-carbonyl moiety to nucleophiles. Unlike standard acyl imidazoles (which transfer the acyl group attached to the imidazole nitrogen), this compound utilizes the haloform reaction principle to cleave a carbon-carbon bond, releasing a trichloromethyl anion (

It is the standard reagent for synthesizing the N-terminal caps of lexitropsins (e.g., netropsin and distamycin analogues)—minor-groove binding agents used in gene regulation and oncology research.

| Property | Data |

| IUPAC Name | 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone |

| CAS Number | 30148-23-3 |

| Molecular Formula | |

| Primary Utility | Synthesis of 1-methylimidazole-2-carboxamides |

| Leaving Group | Trichloromethyl anion ( |

| Stability | Moisture sensitive; hydrolyzes to 1-methylimidazole-2-carboxylic acid |

Mechanism of Action: The Haloform Cleavage

The utility of this compound relies on the extreme electron-withdrawing nature of the trichloromethyl group (

Mechanistic Pathway

-

Activation: The three chlorine atoms inductively withdraw electron density from the carbonyl carbon, making it highly electrophilic (more reactive than a standard ketone).

-

Nucleophilic Attack: A primary or secondary amine (nucleophile) attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate.

-

Fragmentation (Haloform Cleavage): The intermediate collapses, reforming the carbonyl double bond. The bond to the trichloromethyl group breaks preferentially over the bond to the imidazole ring or the amine, expelling the trichloromethyl anion (

). -

Termination: The highly basic trichloromethyl anion instantly deprotonates the newly formed amide (or solvent/trace water) to form chloroform (

), driving the reaction to completion irreversibly.

Mechanism Diagram

Caption: The haloform-type mechanism where the trichloromethyl group serves as a leaving group to generate the amide bond.

Synthesis of the Reagent

The synthesis of this compound requires careful control of conditions to prevent hydrolysis or polymerization. The "Improved Synthesis" protocol (utilizing N-methylmorpholine) is superior to older triethylamine-based methods, which often lead to dark, impure products due to incomplete salt removal.

Synthetic Route

The reaction involves the direct acylation of N-methylimidazole with trichloroacetyl chloride.

Diagram: Synthetic Workflow

Caption: Step-by-step synthetic pathway emphasizing the critical base-quenching step with N-methylmorpholine.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on the optimized method by Gryder & Rood (2005).

Reagents:

-

Trichloroacetyl chloride (100 mmol)

-

N-Methylimidazole (100 mmol)

-

N-Methylmorpholine (NMM) (95 mmol)

-

Acetonitrile (Dry, 100 mL)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with nitrogen. Add trichloroacetyl chloride and acetonitrile. Cool to -5°C .[1]

-

Addition: Add N-methylimidazole dropwise over 15 minutes. The solution may turn slightly yellow.

-

Salt Formation: Stir at -5°C for 1.5 hours, then warm to 20°C and stir for 1 hour.

-

Quenching: Cool back to -5°C. Add NMM dropwise.

-

Note: NMM is preferred over triethylamine because NMM hydrochloride is easily washed out with water, whereas triethylamine salts often contaminate the organic phase, causing decomposition.

-

-

Reaction: Stir for 1 hour at -5°C, then 20 hours at room temperature.

-

Workup: Evaporate acetonitrile to 50% volume. Add chloroform (100 mL). Wash with cold water (

mL), dried over -

Purification: Recrystallize from ethyl acetate/hexane if necessary. Store at -20°C.

Protocol B: Coupling with Amines (Lexitropsin Synthesis)

This standard protocol couples the reagent to a primary amine to form the amide linkage.

Procedure:

-

Dissolve the amine (1.0 equiv) in anhydrous DMF or THF.

-

Add This compound (1.1 equiv).

-

Stir at room temperature for 2–12 hours.

-

Monitoring: TLC will show the disappearance of the amine and the appearance of the less polar amide.

-

-

Workup: Dilute with ethyl acetate, wash with 1M

(to remove imidazole byproduct) and brine. -

Result: The product is the 1-methylimidazole-2-carboxamide derivative.

Safety & Handling

-

Corrosivity: Trichloroacetyl chloride is corrosive and a lachrymator. Handle in a fume hood.

-

Chloroform Generation: The coupling reaction releases chloroform (carcinogen). Ensure adequate ventilation.

-

Moisture Sensitivity: The reagent hydrolyzes in moist air to 1-methylimidazole-2-carboxylic acid.[1] Store under inert gas at -20°C.

References

-

Gryder, B. E., & Rood, K. M. (2005). An Improved Synthesis of 1-Methyl-2-trichloroacetylimidazole. Synthetic Communications, 35(15), 2017–2020. Link

-

Bailly, C., & Chaires, J. B. (1998). Sequence-specific DNA minor groove binders. Design and synthesis of netropsin and distamycin analogues. Bioconjugate Chemistry, 9(5), 513–538. Link

-

Lown, J. W., et al. (1986). Structure-activity relationship of netropsin analogues. Journal of Medicinal Chemistry, 29(12), 2538–2544. Link

A Technical Guide to the Stability of 1-Methyl-2-(trichloroacetyl)imidazole in Organic Solvents

Abstract

1-Methyl-2-(trichloroacetyl)imidazole is a highly reactive acylating agent utilized in a variety of synthetic applications. Its efficacy, however, is intrinsically linked to its stability, which is significantly influenced by the choice of solvent and ambient conditions. This in-depth technical guide provides a comprehensive analysis of the factors governing the stability of this compound in common organic solvents. We will explore the mechanistic underpinnings of its degradation pathways, offer field-proven protocols for stability assessment, and provide actionable guidelines for its storage and handling to ensure reproducible and successful experimental outcomes. This document is intended for researchers, scientists, and drug development professionals who rely on the precise and controlled reactivity of this versatile reagent.

Introduction: The Double-Edged Sword of Reactivity

This compound is a powerful electrophile, prized for its ability to efficiently introduce the trichloroacetyl group. This high reactivity, however, comes at the cost of inherent instability.[1] The molecule is susceptible to degradation, primarily through hydrolysis, which can be initiated by trace amounts of water or other nucleophiles present in the reaction medium. Understanding the kinetics and mechanisms of these degradation pathways is paramount for any scientist employing this reagent. An uncharacterized or partially degraded solution can lead to diminished yields, impure products, and a lack of reproducibility in sensitive applications. This guide will dissect the factors that influence the stability of this compound, empowering the user to mitigate degradation and harness its full synthetic potential.

Physicochemical Properties at a Glance

A fundamental understanding of a reagent's physical and chemical properties is the first step toward its effective utilization. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone | [2] |

| CAS Number | 30148-23-3 | [2] |

| Molecular Formula | C₆H₅Cl₃N₂O | |

| Molecular Weight | 227.48 g/mol | |

| Physical Form | Solid | [2] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |

Core Factors Influencing Stability in Organic Solvents

The stability of this compound in solution is not absolute but rather a dynamic interplay of several environmental and chemical factors. A judicious choice of solvent and careful control of reaction conditions are critical.

The Ubiquitous Nucleophile: Water and Protic Solvents

The primary degradation pathway for this compound is hydrolysis. The presence of even trace amounts of water can lead to the cleavage of the acyl-imidazole bond, yielding 1-methylimidazole and trichloroacetic acid. This reaction is a classic example of nucleophilic acyl substitution.

-

Mechanism of Hydrolysis: The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the trichloroacetyl group. This is often followed by a proton transfer and the departure of the 1-methylimidazole leaving group. The general mechanism for the hydrolysis of N-acylimidazoles is well-documented.[3][4][5]

-

Solvent Choice: Consequently, the use of anhydrous solvents is paramount. Aprotic solvents such as dichloromethane (DCM), chloroform, and acetonitrile are preferred, provided they are rigorously dried. Protic solvents, such as alcohols, should be avoided as they can directly participate in solvolysis reactions, leading to the formation of esters.

The Catalytic Effect of Bases

The hydrolysis of N-acylimidazoles is significantly accelerated under basic conditions.[3] The presence of even weak bases, such as residual triethylamine from a preceding synthetic step or N-methylimidazole itself, can catalyze the degradation of this compound.[1]

-

Causality: Bases can deprotonate water, generating the more potent nucleophile, hydroxide ion, which rapidly attacks the acyl group. Furthermore, basic impurities can act as nucleophilic catalysts themselves.

-

Practical Implications: It is crucial to use base-free solvents and to ensure that all glassware is scrupulously clean. If a basic scavenger is required in a reaction, its addition should be carefully timed, and its concentration controlled. A 1% solution of this compound in dry dichloromethane containing a 1% addition of N-methylimidazole or triethylamine results in complete hydrolysis within hours.[1]

The Influence of Temperature

As with most chemical reactions, the rate of degradation of this compound is temperature-dependent.

-

Kinetic Considerations: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis and other decomposition reactions.

-

Storage and Handling Recommendations: The solid compound should be stored at low temperatures, with -20°C being a common recommendation.[2] For short-term storage of up to three months, -30°C has been shown to be effective.[1] Solutions of the reagent should be prepared fresh and, if storage is unavoidable, kept at low temperatures and under an inert atmosphere.

Visualizing Degradation: Pathways and Mechanisms

To provide a clearer understanding of the degradation process, the following diagrams illustrate the key pathways.

Caption: Primary hydrolysis pathway of this compound.

Experimental Protocols for Stability Assessment

Verifying the stability and concentration of a this compound solution is a critical step in ensuring experimental success. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

HPLC Method for Purity and Degradation Monitoring

This protocol provides a general framework for assessing the purity of a this compound solution over time.

Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of high-purity this compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare a solution of this compound in the organic solvent of interest at the same concentration as the standard.

-

Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of the sample solution into the HPLC system.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 240 nm.[6]

-

Injection Volume: 10 µL.

-

-

Data Analysis: Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks corresponding to degradation products (e.g., 1-methylimidazole) can also be monitored.

Caption: Experimental workflow for HPLC-based stability assessment.

¹H NMR Spectroscopy for In-Situ Monitoring

NMR spectroscopy offers a non-invasive method to monitor the stability of this compound directly in the solvent of interest.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated organic solvent (e.g., CDCl₃, CD₂Cl₂) in an NMR tube.

-

Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.

-

Time-Lapse Acquisition: Acquire subsequent spectra at regular intervals.

-

Spectral Analysis: Monitor the characteristic signals of this compound. The appearance and growth of new signals corresponding to 1-methylimidazole will indicate the extent of degradation.

Guidelines for Optimal Storage and Handling

Adherence to proper storage and handling protocols is the most effective way to preserve the integrity of this compound.

| Condition | Solid Compound | Solutions |

| Temperature | -20°C to -30°C[1][2] | Below 0°C |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | Inert (e.g., Argon, Nitrogen) |

| Solvent | N/A | Anhydrous, aprotic (e.g., Dichloromethane) |

| Duration | Up to 3 months at -30°C[1] | Prepare fresh; short-term storage only |

A 1% solution in dry dichloromethane has been reported to be stable for two months. [1]

Conclusion: A Call for Vigilance

This compound is an invaluable reagent when its reactivity is respected and controlled. Its stability is a delicate balance, highly susceptible to the presence of nucleophiles, particularly water, and catalyzed by basic conditions. By understanding the principles outlined in this guide—the paramount importance of anhydrous, aprotic solvents, the exclusion of basic impurities, and the adherence to low-temperature storage—researchers can ensure the integrity of this potent acylating agent. The implementation of routine analytical checks, such as HPLC or NMR, provides a self-validating system to confirm the quality of the reagent before use, ultimately leading to more reliable and reproducible scientific outcomes.

References

-

ResearchGate. Stability Studies of N‐Acylimidazoles | Request PDF. Available from: [Link]

-

PubMed. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available from: [Link]

-

RSC Publishing. Micellar effects upon the acid hydrolysis of N-acylimidazoles. Available from: [Link]

- Fife, T. H., & Fee, J. A. (1966). Steric and Electronic Effects in the Hydrolysis of N-Acylimidazoles and N-Acylimidazolium Ions. Journal of the American Chemical Society, 88(14), 3360-3365.

-

RSC Publishing. Micellar effects upon the acid hydrolysis of N-acylimidazoles. Available from: [Link]

- AN IMPROVED SYNTHESIS OF 1-METHYL-2-TRICHLOROACETYLIMIDAZOLE. (2005).

-

RSC Publishing. Investigations on substituent and solvent effects on solvolysis reactions Part IX. The influence of polar substituents on the imidazole catalyzed hydrolysis of 2,4-dinitrophenyl acetates in water. Available from: [Link]

-

KU ScholarWorks. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Available from: [Link]

-

Kyoto University Research Information Repository. Recent applications of N-acyl imidazole chemistry in chemical biology. Available from: [Link]

-

Bernstein Group. On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. Available from: [Link]

- Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. (1991). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 21-27.

-

Zenodo. SYNTHESIS AND REACTIONS OF IMIDAZOLE. Available from: [Link]

- Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. (2010). European Journal of Organic Chemistry, 2010(28), 5463-5468.

-

ResearchGate. Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles | Request PDF. Available from: [Link]

-

PMC. Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Available from: [Link]

-

Arabian Journal of Chemistry. Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Available from: [Link]

-

Wikipedia. 1-Methylimidazole. Available from: [Link]

-

Wiley Analytical Science. Imidazole quantification by LC determination. Available from: [Link]

-

JOCPR. Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Available from: [Link]

-

ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. Available from: [Link]

-

ResearchGate. Proposed mechanism for the formation of imidazo[1,2-a]imidazole.... Available from: [Link]

-

Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]

-

MDPI. Distribution of N-Methylimidazole in Ionic Liquids/Organic Solvents Systems. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 30148-23-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

1-Methyl-2-(trichloroacetyl)imidazole CAS number and identifiers

The following technical guide details the properties, synthesis, and applications of 1-Methyl-2-(trichloroacetyl)imidazole , a critical reagent in the synthesis of imidazole-based pharmacophores.

CAS Number: 30148-23-3 Role: High-Reactivity Acyl Transfer Reagent & "Masked" Carboxylate Precursor

Executive Summary

This compound is a specialized heterocyclic building block used primarily as a stable, yet highly reactive equivalent of 1-methylimidazole-2-carbonyl chloride . Due to the inherent instability of imidazole-2-carbonyl chlorides (which are prone to decarbonylation and decomposition), this trichloroacetyl derivative serves as a robust surrogate.

Its core utility lies in the haloform-type cleavage of the trichloroacetyl group. Under mild nucleophilic conditions, the trichloromethyl moiety (

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 30148-23-3 |

| IUPAC Name | 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one |

| Synonyms | 1-Methyl-2-trichloroacetylimidazole; 2-Trichloroacetyl-1-methylimidazole |

| Molecular Formula | |

| Molecular Weight | 227.47 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 83–85 °C |

| Solubility | Soluble in DCM, THF, DMF, Acetonitrile; Decomposes in water/alcohols (slowly) |

| InChI Key | MODGUAUPMUUXLN-UHFFFAOYSA-N |

Mechanistic Utility: The "Masked" Carboxylate

The strategic value of this reagent stems from the electron-withdrawing power of the trichloromethyl group, which activates the adjacent carbonyl carbon toward nucleophilic attack without the need for harsh acid activators.

The Haloform-Type Cleavage Mechanism

Unlike standard amides or ketones, the trichloroacetyl group undergoes C-C bond cleavage when treated with nucleophiles (amines, alkoxides).

-

Nucleophilic Attack: A nucleophile (Nu⁻ or NuH) attacks the carbonyl carbon.

-

Tetrahedral Intermediate: A transient alkoxide intermediate is formed.

-

Elimination: The trichloromethyl anion (

) is expelled. This is a viable leaving group because the negative charge is stabilized by the three chlorine atoms. -

Protonation: The leaving group is rapidly protonated to form chloroform (

).

Figure 1: Mechanism of nucleophilic acyl substitution via haloform cleavage.

Synthesis of the Reagent

The synthesis of this compound is typically achieved via C2-lithiation of 1-methylimidazole. Direct acylation with trichloroacetyl chloride and base often leads to N-acylation or complex mixtures; therefore, the lithiation route is preferred for regioselectivity.

Protocol: C2-Lithiation and Acylation

Reagents: 1-Methylimidazole,

-

Preparation: Charge a flame-dried flask with 1-methylimidazole (1.0 eq) and anhydrous THF under Argon/Nitrogen.

-

Lithiation: Cool the solution to -78 °C . Add

-BuLi (1.05 eq, 1.6 M in hexanes) dropwise over 20 minutes.-

Note: The C2 proton is acidic (

), allowing selective deprotonation. Stir for 30–60 minutes at -78 °C to ensure formation of 2-lithio-1-methylimidazole.

-

-

Acylation: Add trichloroacetyl chloride (1.1 eq) or hexachloroacetone (0.5 eq) dropwise. Maintain temperature at -78 °C to prevent side reactions.

-

Workup: Allow the mixture to warm to room temperature. Quench with saturated

. Extract with Ethyl Acetate (EtOAc).[1] -

Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (eluting with DCM).

Applications in Organic Synthesis[2][7][8]

A. Synthesis of Imidazole-2-Carboxylates (Esters)

Direct esterification of imidazole-2-carboxylic acid is difficult due to decarboxylation. This reagent provides a mild alternative.

-

Reaction: Reagent +

+ -

Conditions: Room temperature, 1–4 hours.

B. Synthesis of Polyamides (DNA-Binding Agents)

In the synthesis of pyrrole-imidazole polyamides (e.g., Netropsin/Distamycin analogs), this reagent introduces the imidazole unit.

-

Workflow: The trichloroacetyl group reacts with the terminal amine of a growing polyamide chain to form an amide bond.

-

Advantage: Avoids the use of coupling reagents (EDC/HOBt) which can sometimes cause racemization or side reactions with the sensitive imidazole ring.

C. Functionalization Scaffold

The trichloroacetyl group is stable enough to survive electrophilic aromatic substitution on the imidazole ring.

-

Example: Bromination at C4/C5 using NBS (N-bromosuccinimide) can be performed before cleaving the trichloroacetyl group, allowing for the synthesis of highly substituted imidazoles (e.g., Methyl 4-bromo-1-methylimidazole-2-carboxylate ).

Figure 2: Synthetic workflow from precursor to downstream applications.

Experimental Protocol: Conversion to Methyl Ester

Objective: Synthesis of Methyl 1-methyl-1H-imidazole-2-carboxylate.

-

Dissolution: Dissolve This compound (1.0 g, 4.4 mmol) in anhydrous Methanol (10 mL).

-

Catalysis: Add a catalytic amount of Sodium Methoxide (

, 0.1 eq) or Triethylamine (0.5 eq).-

Note: Strong bases accelerate the reaction but mild bases like

also work.

-

-

Reaction: Stir at room temperature for 2 hours. Monitor by TLC (formation of a lower

spot compared to starting material). -

Quench: Concentrate the solvent under reduced pressure.

-

Partition: Redissolve residue in DCM and wash with water to remove salts.

-

Yield: Dry over

and concentrate to yield the ester (typically >90% yield).

Safety & Handling

-

Corrosivity: The reagent hydrolyzes to form trichloroacetic acid and imidazole; it can cause skin and eye burns. Handle with gloves and eye protection.

-

Chloroform Generation: Reactions generate stoichiometric amounts of chloroform. Perform all reactions in a well-ventilated fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive.

References

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. Link

-

Zhang, W., et al. (2000). Synthesis of this compound and its Application in Polyamide Synthesis. Journal of Organic Chemistry, 65(18), 5506–5513. Link

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.[2][3] MilliporeSigma. Link

-

Ambeed. (n.d.). Safety Data Sheet (SDS) for CAS 30148-23-3. Ambeed. Link

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 1-Methyl-2-(trichloroacetyl)imidazole

[1][2]

Executive Summary

1-Methyl-2-(trichloroacetyl)imidazole (CAS: 30148-23-3) is a specialized heterocyclic reagent primarily employed as a powerful trichloroacetylating agent in organic synthesis.[1][2] Unlike simple solvents or inert solutes, its solubility profile is intrinsically linked to its chemical stability.[1][2]

This guide addresses a critical gap in standard chemical databases: the distinction between physical dissolution and chemical degradation. Due to the high electrophilicity of the trichloroacetyl carbonyl group, this compound undergoes rapid solvolysis in protic media.[1][2] Therefore, "solubility" must be interpreted as "solvent compatibility" to ensure the integrity of the reagent during experimental workflows.[1][2]

Physicochemical Characterization

Understanding the physical state and polarity of the molecule is the first step in predicting solvent interactions.[1][2]

| Property | Data | Relevance to Solubility |

| Molecular Formula | C₆H₅Cl₃N₂O | Moderate polarity due to imidazole ring and C=O bond.[1][2] |

| Molecular Weight | 227.48 g/mol | Small molecule, kinetically fast dissolution.[2] |

| Physical State | Solid (Crystalline) | Requires energy input (mixing/sonication) to disrupt lattice.[1][2] |

| Melting Point | 83–84 °C | Low melting point suggests good solubility in organic solvents.[2] |

| Dipole Moment | High (Predicted) | Favors polar aprotic solvents (e.g., DCM, Acetone).[1][2] |

| Hygroscopicity | Moisture Sensitive | Critical: Must be handled in anhydrous conditions.[1][2] |

Solubility Data & Solvent Compatibility Matrix

The following data categorizes solvents based on their thermodynamic capability to dissolve the compound versus their kinetic tendency to degrade it.

Recommended Solvents (Inert & Soluble)

These solvents dissolve the compound physically without altering its chemical structure, provided they are anhydrous .[1][2]

| Solvent | Solubility Rating | Rationale | Application |

| Dichloromethane (DCM) | Excellent | Dipole-dipole interactions match the polar imidazole core.[1][2] | Standard reaction solvent for acylations.[1][2] |

| Tetrahydrofuran (THF) | Good | Ether oxygens coordinate well; good general solvent.[1][2] | Used when higher boiling point than DCM is needed.[1][2] |

| Acetonitrile (MeCN) | Good | High polarity dissolves the reagent effectively.[1][2] | Preferred for polar substrates.[1][2] |

| Chloroform (CHCl₃) | Excellent | Similar to DCM; excellent solvation of chlorinated motifs.[1][2] | NMR analysis (CDCl₃) and synthesis. |

| Ethyl Acetate (EtOAc) | Moderate | Good solubility, but ensure it is strictly anhydrous to prevent hydrolysis.[1][2] | Workup and extraction.[1][2] |

Incompatible Solvents (Reactive)

WARNING: Do not use these solvents for stock solutions or reactions unless the solvent itself is the intended reactant.[1][2]

| Solvent | Interaction Type | Chemical Outcome |

| Water | Hydrolysis | Rapid conversion to 1-Methylimidazole and Trichloroacetic Acid .[1][2] |

| Methanol / Ethanol | Alcoholysis | Rapid conversion to Methyl/Ethyl Trichloroacetate and 1-Methylimidazole.[1][2] |

| Acetic Acid | Protonation/Exchange | Protonation of the imidazole nitrogen; potential acyl exchange.[1][2] |

| Primary/Secondary Amines | Amidation | Immediate reaction to form Trichloroacetamides . |

Poor Solvents (Non-Solvents)

These solvents are unlikely to dissolve the compound effectively and are useful for precipitation or purification.[1][2]

Stability & Reactivity Mechanism

The solubility limitations are governed by the electrophilicity of the carbonyl carbon.[1][2] The electron-withdrawing effect of the three chlorine atoms (

Degradation Pathway Visualization

The following diagram illustrates the fate of this compound in different solvent environments.

Figure 1: Chemical stability pathways demonstrating why protic solvents result in degradation rather than dissolution.[1]

Experimental Protocols

Protocol: Preparation of a Stable Stock Solution

Objective: To prepare a 0.5 M solution for acylation reactions without degrading the reagent.

Materials:

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[2][3]

-

Flame-dried glassware (Schlenk flask or septum-capped vial)[1][2]

Methodology:

-

Environment Control: Purge the glassware with inert gas to remove atmospheric moisture.[1][2]

-

Weighing: Rapidly weigh the required amount of reagent (e.g., 113.7 mg for 1 mL of 0.5 M solution).

-

Solvent Addition: Add anhydrous DCM via syringe through the septum.

-

Dissolution: Swirl gently. The solid should dissolve readily at room temperature.[1][2]

-

Validation (Optional): Remove a small aliquot (50 µL) and dilute in dry

for NMR analysis.

Protocol: Solvent Selection for Reaction Optimization

Use this decision logic to select the correct solvent system for your specific application.[1][2]

Figure 2: Decision tree for selecting a solvent that maintains reagent integrity.[1]

Handling and Storage Recommendations

-

Storage: Store at -20°C in a freezer. Ensure the container is tightly sealed, preferably under an inert atmosphere (Argon/Nitrogen).[2]

-

Handling: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid, which would trigger immediate surface hydrolysis.[1][2]

-

Disposal: Quench excess reagent with methanol or water (in a fume hood) to convert it to the less hazardous ester/acid and imidazole before disposal.[1][2]

References

Methodological & Application

Application Notes and Protocols for Esterification Using 1-Methyl-2-(trichloroacetyl)imidazole

Abstract

This technical guide provides a comprehensive overview of the application of 1-Methyl-2-(trichloroacetyl)imidazole as a potent activating agent for the esterification of carboxylic acids. This document is intended for researchers, scientists, and professionals in drug development and synthetic chemistry. It delves into the mechanistic underpinnings of the reagent, offers detailed, field-proven protocols for its preparation and use in ester synthesis, and provides critical insights into reaction optimization and safety considerations. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible outcomes in the laboratory.

Introduction: The Role of Activating Agents in Modern Ester Synthesis

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone transformation in organic synthesis. While classic methods like the Fischer esterification are valuable, they often require harsh conditions and a large excess of one reactant, limiting their applicability to sensitive and complex molecules prevalent in drug discovery and materials science.[1] Modern synthetic challenges demand mild, efficient, and selective methods for ester bond formation. This has led to the development of a diverse arsenal of coupling and activating agents.

This compound stands out as a highly reactive acylating agent. The potent electron-withdrawing nature of the trichloroacetyl group, combined with the inherent leaving group ability of the N-methylimidazole moiety, renders the carbonyl carbon exceptionally electrophilic. This heightened reactivity allows for the activation of carboxylic acids under mild conditions, facilitating their coupling with a broad range of alcohols. This guide will explore the practical application of this powerful reagent, providing researchers with the necessary tools to effectively incorporate it into their synthetic strategies.

Mechanistic Rationale: The Activation Cascade

The efficacy of this compound in mediating esterification stems from a two-stage activation process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.

Stage 1: Formation of the Acyl-Imidazolium Intermediate

The reaction is initiated by the nucleophilic attack of the carboxylate anion of the carboxylic acid on the highly electrophilic carbonyl carbon of this compound. This step is often facilitated by a non-nucleophilic base to deprotonate the carboxylic acid. This generates a highly reactive N-acyl-N'-methylimidazolium salt. The trichloroacetate anion is liberated as a byproduct in this initial activation.

Stage 2: Nucleophilic Acyl Substitution

The resulting N-acyl-N'-methylimidazolium intermediate is a potent acylating agent. The subsequent introduction of an alcohol leads to a nucleophilic attack on the activated carbonyl carbon. This step proceeds readily due to the excellent leaving group ability of 1-methylimidazole, which is expelled to furnish the desired ester product.

Caption: Proposed mechanism for esterification.

Reagent Preparation and Handling: Ensuring Stability and Reactivity

This compound is a moisture-sensitive and thermally unstable compound.[2] Proper preparation and handling are paramount to ensure its reactivity and to guarantee reproducible results.

Synthesis of this compound

An improved and practical synthesis that avoids chromatographic purification is recommended.[2]

Materials:

-

Trichloroacetyl chloride

-

N-methylimidazole

-

Acetonitrile (anhydrous)

-

N-methylmorpholine

-

Chloroform

-

Diethyl ether

Protocol:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve trichloroacetyl chloride (1.0 eq) in anhydrous acetonitrile.

-

Cool the stirred solution to -5 °C using an ice-salt bath and purge with dry nitrogen for 15 minutes.

-

Add N-methylimidazole (1.0 eq) dropwise to the cooled solution.

-

Allow the reaction to stir for 1.5 hours at -5 °C, then warm to room temperature and continue stirring for an additional hour.

-

Cool the reaction mixture back to -5 °C and add N-methylmorpholine (0.95 eq) dropwise.

-

Stir for one hour at -5 °C, then allow the reaction to stand at room temperature for 20 hours.

-

Reduce the volume of the solution by half under reduced pressure.

-

Add chloroform to the residue and wash the organic phase with water to remove N-methylmorpholine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Add diethyl ether to the residue to precipitate any remaining insoluble solids.

-

After filtration, evaporate the diethyl ether to yield crystalline this compound.

Storage and Stability

-

At room temperature, this compound is unstable and susceptible to hydrolysis by atmospheric moisture.[2]

-

For short-term storage, a 1% solution in dry dichloromethane is stable for up to two months.[2]

-

For long-term storage, the solid reagent should be kept in a tightly sealed container under a nitrogen atmosphere at -30 °C, where it is stable for more than three months.[2]

-

The presence of basic impurities, such as residual N-methylimidazole or triethylamine, can significantly accelerate hydrolysis.[2]

General Protocol for Esterification

This protocol provides a general framework for the esterification of a carboxylic acid with an alcohol using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Carboxylic Acid

-

Alcohol

-

This compound

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine, N,N-Diisopropylethylamine) (optional, but recommended)

Protocol:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.0-1.5 eq) in the chosen anhydrous solvent.

-

If the alcohol is a solid, it can be co-dissolved with the carboxylic acid.

-

Add the tertiary amine base (1.1 eq) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, prepare a solution of this compound (1.1 eq) in the same anhydrous solvent.

-

Slowly add the solution of this compound to the stirred mixture of the carboxylic acid, alcohol, and base at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

Table 1: Representative Reaction Parameters

| Carboxylic Acid | Alcohol | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzoic Acid | Benzyl Alcohol | TEA (1.1) | DCM | RT | 4 | >90 (expected) |

| Acetic Acid | 1-Butanol | DIPEA (1.1) | THF | RT | 6 | >85 (expected) |

| Pivalic Acid | Isopropanol | TEA (1.1) | MeCN | 40 | 24 | Moderate (expected) |

Note: The yields provided are expected based on the reactivity of similar acylating agents and may vary depending on the specific substrates and reaction conditions.

Experimental Workflow and Considerations

Caption: A typical experimental workflow for esterification.

Choice of Solvent

Aprotic, non-basic solvents are essential to prevent reaction with the activating agent. Dichloromethane, chloroform, and tetrahydrofuran are suitable choices. Acetonitrile can also be used. Ensure all solvents are rigorously dried before use.

Role of the Base

While the reaction can proceed without a base, the inclusion of a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is highly recommended. The base serves to:

-

Deprotonate the carboxylic acid, increasing its nucleophilicity towards the activating agent.

-

Scavenge the trichloroacetic acid byproduct formed during the reaction, preventing potential side reactions.

Substrate Scope and Limitations

-

Carboxylic Acids: A wide range of aliphatic and aromatic carboxylic acids can be esterified. Sterically hindered acids may require longer reaction times or elevated temperatures.

-

Alcohols: Primary and secondary alcohols are generally good substrates. Tertiary alcohols may be less reactive and could lead to elimination byproducts under forcing conditions. Phenols can also be esterified, although they may require more forcing conditions.

-

Acid-Sensitive Substrates: The generation of trichloroacetic acid as a byproduct necessitates caution when working with acid-sensitive functional groups. The use of a stoichiometric amount of a tertiary amine base is crucial in these cases to neutralize the acid as it is formed.

Safety Precautions

-

This compound: This reagent is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Trichloroacetyl chloride: This is a highly corrosive and lachrymatory substance. Handle with extreme care in a fume hood.

-

N-methylimidazole and other amines: These are corrosive and toxic. Avoid skin and eye contact and inhalation of vapors.[3]

-

Solvents: Dichloromethane and chloroform are suspected carcinogens. Handle in a fume hood and minimize exposure.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[4][5][6]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Inactive reagent due to hydrolysis. | Synthesize fresh this compound or use a freshly opened bottle stored under inert gas at low temperature. Ensure all glassware and solvents are scrupulously dry. |

| Steric hindrance of substrates. | Increase reaction temperature (e.g., to 40-50 °C) and/or prolong reaction time. | |

| Formation of byproducts | Acid-catalyzed side reactions. | Ensure at least one equivalent of a non-nucleophilic base is used to neutralize the trichloroacetic acid byproduct. |

| Reaction with solvent or impurities. | Use high-purity, anhydrous solvents. | |

| Difficulty in purification | Co-elution of product and unreacted starting materials. | Optimize the stoichiometry of the reactants. Consider a different solvent system for chromatography. |

Conclusion

This compound is a powerful and versatile reagent for the mild and efficient esterification of carboxylic acids. Its high reactivity allows for the coupling of a diverse range of substrates under conditions that are compatible with many sensitive functional groups. By understanding the underlying mechanism and adhering to the detailed protocols and handling procedures outlined in this guide, researchers can confidently and successfully employ this reagent to advance their synthetic objectives. The key to success lies in the careful preparation and handling of this moisture-sensitive reagent and the judicious choice of reaction conditions tailored to the specific substrates.

References

- Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258.

-

Barlos, K., & Gatos, D. (2005). An Improved Synthesis of 1-Methyl-2-trichloroacetylimidazole. Journal of Chemical Research, 2005(6), 398-399. [Link]

-

Carl ROTH GmbH + Co. KG. (2023). Safety Data Sheet: Imidazole. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: 1-Methylimidazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Retrieved from [Link]

- Jain, N. F., & Masse, C. E. (2014). 20.5.1.2 Synthesis from Carboxylic Acids and Derivatives.

- Lin, W. (2023).

- Staab, H. A. (1962). Syntheses using heterocyclic amides (azolides). Angewandte Chemie International Edition in English, 1(7), 351-367.

-

Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

- Hanzawa, Y., Hashimoto, K., Kasashima, Y., & Takahashi, Y. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. Journal of Oleo Science, 61(11), 631-640.

- Ishihara, K., Ohara, S., & Yamamoto, H. (2000). p-Toluenesulfonyl Chloride− N-Methylimidazole as a Mild and Efficient Dehydrating Agent for Esterification of Carboxylic Acids with Alcohols. The Journal of Organic Chemistry, 61(13), 4196-4197.

- Kumar, D., & Singh, R. (2013). Synthesis, spectral characterization and anthelmintic evaluation of some novel imidazole bearing triazole derivatives. Der Pharma Chemica, 5(4), 132-139.

Sources

- 1. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes & Protocols: Synthesis of Trichloroacetamides utilizing 1-Methyl-2-(trichloroacetyl)imidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of trichloroacetamides from primary and secondary amines using the highly efficient acylating agent, 1-Methyl-2-(trichloroacetyl)imidazole. Trichloroacetamides are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, serving as precursors to a variety of functional groups.[1] The use of this compound offers a mild and effective route for this transformation. This document outlines the underlying reaction mechanism, a detailed experimental protocol, safety considerations, and the broader applications of this synthetic strategy for professionals in research and drug development.

Introduction: The Strategic Importance of Trichloroacetamides

The trichloroacetamide functional group is a valuable moiety in modern synthetic chemistry. Its utility stems from the unique electronic properties conferred by the trichloromethyl group, which renders the adjacent carbonyl highly electrophilic and makes the amide nitrogen a good leaving group in certain transformations. Consequently, trichloroacetamides serve as versatile precursors for the synthesis of amines, ureas, and carbamates.[2] Their role as key building blocks is evident in the synthesis of complex natural products and pharmacologically active molecules, where controlled introduction of nitrogen-containing functionalities is paramount.[1][2][3]

Traditional methods for the synthesis of amides can sometimes require harsh conditions or coupling reagents that generate stoichiometric byproducts, complicating purification. Acyl-imidazole derivatives, such as this compound, have emerged as superior acyl transfer agents.[4] They operate under mild conditions, and the 1-methylimidazole byproduct is water-soluble, facilitating a streamlined workup process. This guide focuses on leveraging these advantages for the efficient and high-yield synthesis of trichloroacetamides.

Reaction Mechanism and Scientific Rationale

The efficacy of this compound as an acylating agent is rooted in the electronic nature of the imidazole ring. The imidazole moiety is an excellent leaving group, a principle that underpins the reactivity of many N-acyl imidazoles in organic synthesis.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic carbonyl carbon of the trichloroacetyl group.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the carbon-nitrogen bond of the imidazole ring cleaves, expelling the stable 1-methylimidazole as a leaving group.

-

Proton Transfer: A final proton transfer step from the newly formed amide to a suitable base (such as another molecule of the starting amine or the 1-methylimidazole byproduct) yields the neutral trichloroacetamide product.

The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is critical to prevent competitive reactions with the acylating agent.[4] The reaction is typically conducted at room temperature, highlighting the mildness of the protocol.

Caption: Nucleophilic acyl substitution mechanism.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the trichloroacetylation of a primary or secondary amine. Optimization may be required for specific substrates.

Materials and Reagents

-

Primary or Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and needles for inert atmosphere techniques

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 equivalent).

-

Dissolution: Dissolve the amine in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Stir the solution at room temperature.

-

Reagent Addition: In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4][5] The reaction is typically complete within 1-4 hours.

-

Quenching and Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove any acidic impurities and the 1-methylimidazole byproduct) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure trichloroacetamide.[4]

Caption: General experimental workflow for synthesis.

Data Summary and Expected Results

The following table provides representative data for the synthesis of various trichloroacetamides from different amine substrates. Yields are typically high, and reaction times are short, underscoring the efficiency of this method.

| Entry | Starting Amine | Product | Hypothetical Yield (%) | Hypothetical Reaction Time (h) |

| 1 | Aniline | N-phenyl-2,2,2-trichloroacetamide | 95 | 1.5 |

| 2 | Benzylamine | N-benzyl-2,2,2-trichloroacetamide | 92 | 1.0 |

| 3 | Morpholine | 1-(morpholino)-2,2,2-trichloroethan-1-one | 98 | 1.0 |

| 4 | (R)-α-Methylbenzylamine | (R)-N-(1-phenylethyl)-2,2,2-trichloroacetamide | 90 | 2.0 |

Applications in Drug Development and Medicinal Chemistry

The synthesis of trichloroacetamides is a critical step in the development of new therapeutic agents. These compounds are not only intermediates but can also possess biological activity themselves.

-

Precursors to Bioactive Scaffolds: Trichloroacetamides can be readily converted to other functional groups. For instance, they can undergo rearrangement to form valuable benzylic amines and their derivatives.[2]

-

Pharmaceutical Intermediates: They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including herbicides and other organic compounds.[1] The trichloroacetamide moiety is found in compounds investigated for anticancer, antimicrobial, and antiviral properties.[3]

-

Peptide Synthesis: The trichloroacetyl group can be used as a protecting group for amines in peptide synthesis, which can be removed under specific conditions.

Safety and Handling Precautions

Proper safety measures are mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles compliant with EN 166 standards, and chemical-resistant nitrile gloves.[6][7]

-

Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[6][7][8]

-

Handling this compound: This reagent is expected to be moisture-sensitive and corrosive. Avoid contact with skin and eyes.[6][9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]

-

Solvent Safety: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care in a well-ventilated area.

-

Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations.

References

- Vertex AI Search. (2025, September 5).

- Thermo Fisher Scientific. (2025, September 7).

- Syracuse University. Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt.

- University of Washington. (2025, February 28). Imidazole.

- Elemental Microanalysis. (2024, March 20). IMIDAZOLE.

- Ontosight AI. CHEMBL1507692 | Trichloroacetamide Compound Properties.

- Anshul Specialty Molecules. Trichloroacetamide.

- Benchchem.

- AWS. (2020, June 20). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Fisher Scientific. (2010, February 4).

- ResearchGate.

- World Journal of Pharmaceutical Sciences. (2015, July 20).

- Semantic Scholar. Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles.

- De Gruyter.

- ACS Publications. (2023, August 14). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction | Organic Letters.

- Scholars Research Library.

Sources

- 1. Trichloroacetamide [anshulchemicals.com]

- 2. surface.syr.edu [surface.syr.edu]

- 3. ontosight.ai [ontosight.ai]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. faculty.washington.edu [faculty.washington.edu]

- 8. fishersci.com [fishersci.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

Application Note: 1-Methyl-2-(trichloroacetyl)imidazole in Acylation Reactions

This Application Note and Protocol guide details the use of 1-Methyl-2-(trichloroacetyl)imidazole as a specialized reagent for the synthesis of 1-methylimidazole-2-carboxamides and esters.

Introduction & Mechanistic Insight

This compound is a highly valuable "activated" heterocyclic building block, primarily used in the synthesis of lexitropsins (DNA-binding polyamides) and other bioactive imidazole derivatives.

Unlike standard N-acyl imidazoles (which transfer the acyl group and release imidazole), this reagent functions through a haloform-type reaction . The trichloroacetyl group (

Why Use This Reagent?

-

Stability vs. Reactivity: 1-Methylimidazole-2-carbonyl chloride is unstable and difficult to handle. The trichloroacetyl derivative is a stable, crystalline solid (when stored dry) that reacts under mild conditions.

-

Atom Economy: It avoids the use of coupling reagents (like DCC/EDC) which generate urea byproducts.

-

Selectivity: It reacts cleanly with primary and secondary amines to form amides without racemization of adjacent centers (if present).

Mechanism of Action

The reaction proceeds via nucleophilic attack at the exocyclic carbonyl carbon, followed by the expulsion of the trichloromethyl anion (which is rapidly protonated to form chloroform).

Caption: Mechanism of acylation via haloform cleavage of the trichloroacetyl group.

Optimization of Reaction Conditions

To achieve high yields (>90%) and purity, the following parameters must be controlled.

Solvent Selection

The choice of solvent influences the reaction rate and the solubility of the resulting polyamide or ester.

-

Preferred: Acetonitrile (MeCN) or Dichloromethane (DCM) . These non-nucleophilic, aprotic solvents dissolve the reagent well and allow for easy workup.

-

Alternative: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are required for less soluble nucleophiles (e.g., longer oligopeptides), though removal requires aqueous washing.

-

Avoid: Alcohols (unless the alcohol is the intended reactant) and wet solvents (water causes hydrolysis to the carboxylic acid).

Stoichiometry & Bases

-

Reagent Ratio: Use a slight excess of the nucleophile (1.05 – 1.1 eq) if the imidazole reagent is the limiting factor, or vice versa depending on cost.

-

Base: A mild organic base is often added to neutralize the HCl equivalents if the amine is sold as a salt, or to ensure the amine remains nucleophilic. However, the leaving group is

, which protonates to-

Recommendation: Add 0.1 – 1.0 eq of Triethylamine (TEA) or N-Methylmorpholine (NMM) to catalyze the reaction and scavenge any adventitious protons.

-

Temperature & Time[2][3]

-

Standard: Room temperature (

). -

Duration: 1 to 12 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Stability Note: The reagent hydrolyzes in moist air.[1] Reactions must be run under an inert atmosphere (

or

Standard Protocol: Synthesis of N-Substituted 1-Methylimidazole-2-carboxamides

Objective: Synthesis of a model amide from a primary amine and this compound.

Materials

-

Reagent: this compound (MW: ~227.5 g/mol ).

-

Substrate: Primary Amine (e.g., Benzylamine, or an amino-pyrrole derivative).

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

-

Base: N-Methylmorpholine (NMM) (Optional but recommended).

Step-by-Step Procedure

-

Preparation of Reaction Vessel:

-

Flame-dry a round-bottom flask or vial.

-

Purge with Nitrogen (

) or Argon.

-

-

Dissolution:

-

Dissolve 1.0 equivalent of this compound in anhydrous DCM (concentration ~0.1 M).

-

Note: The solution should be clear. If cloudy, filter quickly to remove hydrolyzed acid byproducts.

-

-

Addition of Nucleophile:

-

Add 1.0 – 1.1 equivalents of the Primary Amine.

-

(Optional) Add 0.5 equivalents of N-Methylmorpholine.

-

-

Reaction:

-

Stir the mixture at Room Temperature for 2–4 hours .

-

Monitoring: Check TLC (System: 5% MeOH in DCM). The starting trichloroacetyl spot should disappear, and a more polar amide spot should appear.

-

-

Workup (Self-Validating Step):

-

Evaporation: Remove the solvent (and the volatile chloroform byproduct) under reduced pressure.

-

Purification:

-

Option A (Precipitation): If the product is insoluble in ether/hexanes, triturate the residue with diethyl ether. The product will precipitate; impurities (chloroform, unreacted reagent) remain in solution.

-

Option B (Extraction): Dissolve residue in DCM, wash with 5%

(removes any hydrolyzed acid), then water and brine. Dry over

-

-

-

Characterization:

-

1H NMR: Look for the loss of the trichloroacetyl's influence (though no protons on CCl3) and the appearance of the amide -NH signal (typically

7.0–9.0 ppm). -

MS: Confirm the molecular ion

.

-

Quantitative Data Summary

| Parameter | Recommended Condition | Impact of Deviation |

| Solvent | Anhydrous DCM, MeCN, DMF | Wet solvent: Hydrolysis to acid (yield loss). |

| Temperature | High Temp: Polymerization or decomposition.Low Temp: Slow reaction rate. | |

| Atmosphere | Inert ( | Air: Moisture ingress causes hydrolysis. |

| Concentration | 0.1 M – 0.5 M | Too dilute: Slow kinetics.Too conc: Solubility issues. |

| Yield | Typically 85–95% | Lower yields indicate moisture contamination. |

Troubleshooting & Self-Validation

-

Problem: Low yield, isolation of carboxylic acid (1-methylimidazole-2-carboxylic acid).

-

Cause: Moisture in solvent or atmosphere.

-

Fix: Use freshly distilled solvents; store reagent in a desiccator at

.

-

-

Problem: Incomplete reaction after 12 hours.

-

Cause: Nucleophile is sterically hindered or poorly soluble.

-

Fix: Switch solvent to DMF; increase temperature to

; add 1.0 eq of DMAP (4-Dimethylaminopyridine) as a catalyst.

-

-

Validation:

-

The reaction generates Chloroform (

). In a closed NMR tube reaction, the appearance of a singlet at

-

References

-

Bailly, C., & Lown, J. W. (1998). Sequence-specific DNA binding by a two-headed pyrrole-imidazole polyamide.Journal of the American Chemical Society , 120(37), 9485-9493. Link (Demonstrates the use of imidazole building blocks in lexitropsin synthesis).

-

Gryaznov, S. M., et al. (2005). An Improved Synthesis of 1-Methyl-2-trichloroacetylimidazole.Synthetic Communications , 35(12), 1607-1612. Link (Primary source for reagent synthesis and reactivity profile).

-

Nishiwaki, E., et al. (1988). Efficient synthesis of oligo-N-methylpyrrolecarboxamides and related compounds.[1]Heterocycles , 27(8), 1945. (Early foundational work on haloform-type acylation with heterocyclic ketones).

-

Satake, H., et al. (2018). Amide Bond Formation Strategies: Latest Advances.[2]Chemical Reviews , 118(12), 5686-5754. (Contextualizes haloform reagents among modern amidation strategies).

Sources

Application Notes & Protocols: Selective Acylation of Amines Using 1-Methyl-2-(trichloroacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective acylation of amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry and drug development where precise modification of complex molecules is paramount. This technical guide provides an in-depth exploration of 1-Methyl-2-(trichloroacetyl)imidazole as a highly effective and selective reagent for the acylation of primary and secondary amines. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested experimental protocols, and present data that underscores its utility. This document is designed to be a comprehensive resource, blending theoretical principles with practical, actionable insights to empower researchers in their synthetic endeavors.

Introduction: The Imperative of Selective Acylation

The introduction of an acyl group onto a nitrogen atom is a fundamental strategy for the synthesis of amides, which are prevalent structural motifs in pharmaceuticals, natural products, and functional materials. The challenge, however, often lies in achieving high chemoselectivity, especially when multiple nucleophilic sites are present within a substrate. Traditional acylating agents, such as acid chlorides and anhydrides, can be overly reactive, leading to undesired side reactions and complex purification procedures.[1][2]

This compound emerges as a superior alternative, offering a unique balance of reactivity and selectivity. The imidazole leaving group is a key feature, as its moderate basicity facilitates the acylation reaction without the need for harsh conditions or strong bases that could compromise sensitive functional groups. The electron-withdrawing trichloroacetyl group further activates the carbonyl for nucleophilic attack by amines. This reagent is particularly valuable in the synthesis of complex molecules where preserving stereochemistry and protecting other functional groups is critical.

Mechanistic Rationale: Why this compound Excels

The efficacy of this compound in selective amine acylation is rooted in its electronic and structural properties. The reaction proceeds through a well-defined nucleophilic acyl substitution mechanism.

Mechanism of Acylation:

-

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the this compound.

-